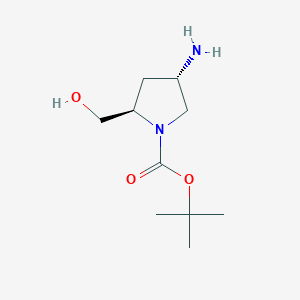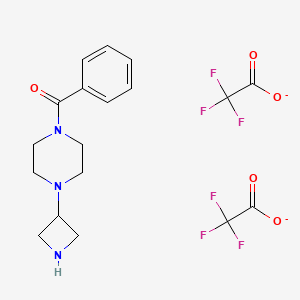
(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Descripción general
Descripción
"(2R,4S)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate" is a chiral compound that has garnered interest in various fields of chemical and pharmaceutical research. Its structure allows for potential applications in the synthesis of biologically active molecules and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes that typically start from basic pyrrolidine structures. For example, Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating the efficiency of nitrile anion cyclization strategies in creating complex pyrrolidine derivatives with high yields and enantiomeric excess (Chung et al., 2005).
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
The compound has been utilized in the asymmetric synthesis of key intermediates for the production of pyrrolidine azasugars. A study reported a convenient method for synthesizing protected polyhydroxylated pyrrolidine, which is a crucial intermediate for creating pyrrolidine azasugars. The process involved starting with a tert-butyl derivative, which was derived from fully protected D-tartarimide with a notable yield. This method highlights the compound's role in facilitating the synthesis of biologically significant azasugars through a series of reactions, including addition, reduction, mesylation, and oxidative cleavage, leading to the desired pyrrolidine with hydroxymethyl groups (Huang Pei-qiang, 2011).
Influenza Neuraminidase Inhibitors
Another application involves the design and synthesis of influenza neuraminidase inhibitors, where derivatives containing pyrrolidine cores were synthesized for potent antiviral activity. The study developed efficient syntheses for core structures, including a tert-butyl derivative, which served as a key intermediate. These synthesized analogs, guided by the structural information of the neuraminidase active site, led to the identification of potent inhibitors against influenza viruses. The research underscores the compound's utility in developing antiviral agents through systematic synthesis and structural analysis (G. T. Wang et al., 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLZOKUGIXLYJZ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660810 | |
| Record name | tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179472-26-5 | |
| Record name | tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,a2-aPropanediol, 3-a[[4-a[(2-ahydroxyethyl)amethylamino]a-a2-anitrophenyl]aamino]a-a, hydrochloride (1:1)](/img/structure/B1171135.png)

